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Compound of Interest
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Cat. No.: B11937033

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to assess the
binding of the small molecule rTRDO1 to the TAR DNA-binding protein 43 (TDP-43). The
protocols detailed below are based on established methodologies and are intended to assist
researchers in the biophysical and biochemical characterization of this interaction, which is of
significant interest in the study of neurodegenerative diseases such as amyotrophic lateral
sclerosis (ALS).

Introduction

TDP-43 is an RNA-binding protein implicated in the pathology of several neurodegenerative
diseases. The small molecule, rTRDO01, has been identified as a ligand that binds to the RNA
Recognition Motifs (RRM1 and RRM2) of TDP-43.[1] It has been shown to partially disrupt the
interaction of TDP-43 with the disease-associated hexanucleotide repeat expansion from the
c9orf72 gene.[1] Understanding and quantifying the binding of rTRDO1 to TDP-43 is crucial for
the development of potential therapeutics. This document outlines the key experimental
protocols for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of rTRD01
with TDP-43 and its effect on TDP-43's binding to RNA.
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Table 1: Binding Affinity of rTRDO1 to TDP-43

Binding Constant

Ligand Protein Construct Technique
(Kd)
Microscale
rTRDO1 TDP-43102-269 Thermophoresis 89.4 £ 0.8 uM
(MST)
Table 2: Inhibition of TDP-43/RNA Interaction by rTRDO1
. Protein .
Inhibitor RNA Sequence Technique IC50
Construct
rTRDO1 TDP-43102-269 (GGGGCC)4 ALPHA Assay ~150 uM
rTRDO1 TDP-431-260 (GGGGCC)4 ALPHA Assay ~1 mM
Table 3: Binding Affinities of TDP-43 to RNA Oligonucleotides
Protein Construct RNA Sequence Technique Apparent Kd
TDP-43102-269 (UG)6 ALPHA Assay 0.73+0.1nM
TDP-431-260 (UG)6 ALPHA Assay 0.4 +0.04 nM
TDP-43102-269 (GGGGCC)4 ALPHA Assay 51+0.6 nM
TDP-431-260 (GGGGCC)4 ALPHA Assay 1.21 +0.24 nM

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for assessing rTRDO01 binding to
TDP-43 and the proposed mechanism of action.
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Caption: Overall experimental workflow for assessing rTRD01 and TDP-43 interaction.
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Caption: Proposed mechanism of rTRDO1 action on TDP-43/RNA binding.

Experimental Protocols
Protein Expression and Purification of TDP-43
Constructs

This protocol describes the expression and purification of human TDP-43 constructs (TDP-
43102-269 and TDP-431-260) from E. coli.

Materials:

o Expression vector (e.g., pET) containing the desired TDP-43 construct with an N-terminal
His-tag.

e E. coli BL21(DE3) cells.

 Luria-Bertani (LB) medium and M9 minimal medium (for 15N labeling).
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e Ampicillin or other appropriate antibiotic.
* Isopropyl B-D-1-thiogalactopyranoside (IPTG).

e Lysis Buffer: 50 mM Tris-HCI pH 8.0, 500 mM NacCl, 10 mM imidazole, 1 mM PMSF, 1 pg/mL
pepstatin, 1 pg/mL leupeptin.

o Wash Buffer: 50 mM Tris-HCI pH 8.0, 500 mM NacCl, 30 mM imidazole.

» Elution Buffer: 50 mM Tris-HCI pH 8.0, 500 mM NaCl, 300 mM imidazole.
 Dialysis Buffer: 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM DTT.

» Ni-NTA affinity chromatography column.

e Size-exclusion chromatography (SEC) column (e.g., Superdex 75).
Procedure:

o Transform E. coli BL21(DE3) cells with the TDP-43 expression vector and plate on LB agar
with the appropriate antibiotic.

 Inoculate a single colony into a starter culture of LB medium with antibiotic and grow
overnight at 37°C.

e For 15N labeling, pellet the starter culture, wash with M9 medium, and resuspend in M9
medium containing 15NH4CI as the sole nitrogen source.

 Inoculate a large culture of LB or M9 medium with the starter culture and grow at 37°C until
the OD600 reaches 0.6-0.8.

 Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.
o Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
o Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

o Load the supernatant onto a pre-equilibrated Ni-NTA column.
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Wash the column with Wash Buffer.

Elute the His-tagged TDP-43 with Elution Buffer.

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

Further purify the protein by size-exclusion chromatography.

Pool the fractions containing pure TDP-43, concentrate, and store at -80°C.

Microscale Thermophoresis (MST)

This protocol outlines the determination of the binding affinity (Kd) between rTRD01 and TDP-
43102-269.

Materials:

Purified TDP-43102-2609.

e ITRDO1.

o NT-647 NHS dye for protein labeling.

o Labeling Buffer: 50 mM sodium phosphate pH 8.2, 150 mM NacCl.

e MST Buffer: 20 mM Tris-HCI pH 7.5, 150 mM NacCl, 0.05% Tween-20.

e Monolith NT.115 instrument (NanoTemper Technologies).

o Standard or premium capillaries.

Procedure:

e Label TDP-43102-269 with NT-647 dye according to the manufacturer's protocol.

o Prepare a 16-point serial dilution of rTRDO1 in MST Buffer, starting from a high concentration
(e.g., 1 mM).
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e Mix the labeled TDP-43102-269 (constant final concentration, e.g., 50 nM) with each
concentration of the rTRDO1 dilution series.

e Incubate the mixtures for 10 minutes at room temperature.
e Load the samples into MST capillaries.
o Measure the thermophoresis on the Monolith NT.115 instrument.

e Analyze the data using the MO.Affinity Analysis software to determine the Kd value by fitting
the change in normalized fluorescence to a single-site binding model.

15N-1H Heteronuclear Single Quantum Coherence
(HSQC) NMR Spectroscopy

This protocol describes the mapping of the rTRDO1 binding site on 15N-labeled TDP-43102—
269.

Materials:

15N-labeled purified TDP-43102-269.

rTRDO1.

NMR Buffer: 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D20.

NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

Prepare a sample of 150 uM 15N-labeled TDP-43102-269 in NMR Buffer.

Acquire a 1H-15N HSQC spectrum of the apo-protein (free TDP-43).

Prepare a second sample containing 150 pM 15N-labeled TDP-43102-269 and rTRDO1 at a
1:4 molar ratio (protein:ligand) in NMR Buffer.

Acquire a 1H-15N HSQC spectrum of the complex.
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e Overlay the spectra of the apo-protein and the complex.

¢ Analyze the chemical shift perturbations (CSPs) for each assigned residue. The average
chemical shift change can be calculated using the formula: Adavg = V[ (AdH)2 + (a * AON)2 ],
where AdH and AdN are the changes in the proton and nitrogen chemical shifts, and a is a
scaling factor (e.g., 0.14).

» Map the residues with significant CSPs onto the structure of TDP-43 to identify the binding
interface.

Amplified Luminescent Proximity Homogeneous Assay
(ALPHA)

This protocol is for measuring the binding of TDP-43 to RNA and the inhibition of this
interaction by rTRDO1.

Materials:

Purified TDP-43 constructs (with a tag, e.g., GST or His).

 Biotinylated RNA oligonucleotides (UG)6 and (GGGGCC)4).

e r'TRDO1.

e AlphaScreen Glutathione (GST) Donor Beads and Streptavidin Acceptor Beads (or
equivalent for other tags).

o Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NacCl, 0.1% BSA.

o 384-well microplate.

EnVision plate reader or similar instrument capable of AlphaScreen detection.

Procedure for RNA Binding Assay:

e Add a constant concentration of tagged TDP-43 to the wells of the microplate.

o Add a serial dilution of biotinylated RNA oligonucleotide.
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Add the corresponding AlphaScreen Donor and Acceptor beads.

Incubate in the dark at room temperature for 1-3 hours.

Read the plate on an EnVision reader.

Plot the AlphaScreen signal against the RNA concentration and fit the data to a binding curve
to determine the apparent Kd.

Procedure for Inhibition Assay:

e Pre-incubate a constant concentration of tagged TDP-43 with a serial dilution of rTRDO1 for
30 minutes.

e Add a constant concentration of biotinylated RNA oligonucleotide (typically at or near its Kd
value).

e Add the AlphaScreen Donor and Acceptor beads.
e Incubate in the dark at room temperature for 1-3 hours.
o Read the plate on an EnVision reader.

» Plot the AlphaScreen signal against the rTRDO1 concentration and fit the data to an
inhibition curve to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-tdp-43]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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